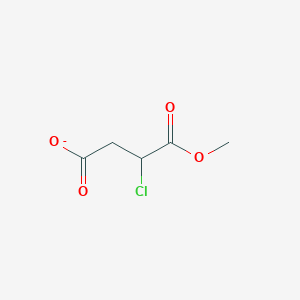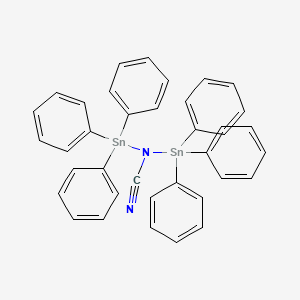
Bis(triphenylstannyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triphenylstannyl)cyanamide is an organotin compound characterized by the presence of two triphenylstannyl groups attached to a cyanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylstannyl)cyanamide typically involves the reaction of triphenylstannyl chloride with cyanamide under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyanamide, followed by the addition of triphenylstannyl chloride to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triphenylstannyl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyanamide moiety is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The organotin groups can undergo oxidation and reduction, altering the oxidation state of the tin atoms.
Coordination Chemistry: The cyanamide moiety can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, isothiocyanates, and various nucleophiles. Reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce substituted cyanamides, while coordination with metal ions can lead to the formation of metal-cyanamide complexes .
Applications De Recherche Scientifique
Bis(triphenylstannyl)cyanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry to form complex structures.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research into the potential therapeutic applications of organotin compounds includes exploring their use as anticancer agents.
Industry: This compound is investigated for its potential use in materials science, particularly in the development of new polymers and catalysts
Mécanisme D'action
The mechanism of action of bis(triphenylstannyl)cyanamide involves its ability to interact with various molecular targets through coordination and substitution reactions. The cyanamide moiety can act as a ligand, coordinating with metal ions and influencing their reactivity. The triphenylstannyl groups can undergo redox reactions, altering the compound’s overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstannyl Cyanamide: Similar in structure but with only one triphenylstannyl group.
Bis(triphenylstannyl)carbodiimide: Contains a carbodiimide moiety instead of a cyanamide.
Triphenylstannyl Isocyanate: Features an isocyanate group instead of a cyanamide.
Uniqueness
Bis(triphenylstannyl)cyanamide is unique due to the presence of two triphenylstannyl groups, which enhance its reactivity and coordination capabilities. This dual functionality allows it to participate in a wider range of chemical reactions and form more complex structures compared to similar compounds .
Propriétés
Numéro CAS |
93671-50-2 |
|---|---|
Formule moléculaire |
C37H30N2Sn2 |
Poids moléculaire |
740.1 g/mol |
Nom IUPAC |
bis(triphenylstannyl)cyanamide |
InChI |
InChI=1S/6C6H5.CN2.2Sn/c6*1-2-4-6-5-3-1;2-1-3;;/h6*1-5H;;; |
Clé InChI |
NLTOPLUGJNBVEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N(C#N)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


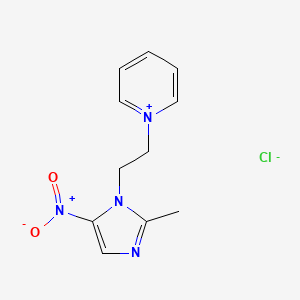

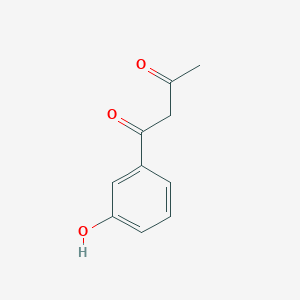
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
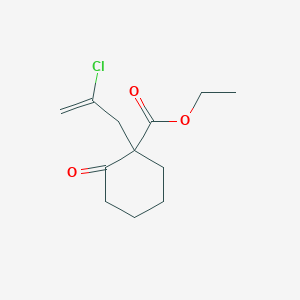
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
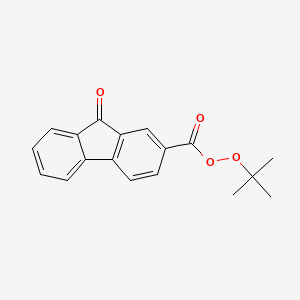
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)

![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)
